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The therapeutic landscape for non-small cell lung cancer (NSCLC) and other solid tumors is

rapidly evolving, with a focus on targeted and combination therapies to overcome treatment

resistance. DS-1205b, a selective inhibitor of the AXL receptor tyrosine kinase, has emerged as

a promising agent in this context. Upregulation of AXL signaling is a known mechanism of

resistance to various cancer therapies, including epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparison of the

established preclinical and clinical data for DS-1205b in combination with chemotherapy

(specifically EGFR-TKIs) and explores the compelling preclinical rationale for its potential

combination with immunotherapy.

DS-1205b in Combination with Chemotherapy
(EGFR-TKIs)
The primary focus of DS-1205b's development has been to overcome acquired resistance to

EGFR-TKIs in EGFR-mutant NSCLC. Extensive preclinical and early-phase clinical studies

have evaluated its efficacy and safety in this setting.

Preclinical Efficacy Data
In preclinical xenograft models of EGFR-mutant NSCLC, the combination of DS-1205b with

EGFR-TKIs such as erlotinib and osimertinib has demonstrated significant anti-tumor activity.
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Parameter

Erlotinib

Monotherap

y

DS-1205b +

Erlotinib

Combination

Osimertinib

Monotherap

y

DS-1205b +

Osimertinib

Combination

Reference

Mean Tumor

Volume

(mm³) at Day

100

814.5

216.8 (at 50

mg/kg DS-

1205b)

Not explicitly

stated, but

tumor growth

was delayed

Significant

delay in

tumor volume

increase

compared to

monotherapy

[1]

Tumor

Growth

Inhibition (%)

Not specified

97% (at 50

mg/kg DS-

1205b)

Not specified

Not specified,

but significant

delay in onset

of resistance

[1]

Clinical Trial Data
Two key Phase 1 clinical trials have investigated DS-1205c (a form of DS-1205b) in

combination with EGFR-TKIs in patients with metastatic or unresectable EGFR-mutant NSCLC

who have progressed on prior TKI therapy.
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Trial

Identifier

Combination

Agent

Number of

Patients

Key Efficacy

Results

Common

Treatment-

Emergent

Adverse

Events

(TEAEs)

Reference

NCT0359951

8
Gefitinib 20

No complete

or partial

responses; 5

patients

(25%) had

stable

disease.

Increased

aspartate

aminotransfer

ase (35%),

increased

alanine

aminotransfer

ase (30%),

maculo-

papular rash

(30%),

diarrhea

(25%).

[2][3]

NCT0325508

3
Osimertinib 13

No complete

or partial

responses;

two-thirds of

patients

achieved

stable

disease (one-

third for >100

days).

Anemia,

diarrhea,

fatigue,

increased

AST,

increased

ALT,

increased

blood

creatinine

phosphokinas

e, increased

lipase (all in 2

cases each).

[4][5]

Experimental Protocols
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In Vivo Xenograft Model (HCC827 EGFR-mutant NSCLC)[1]

Cell Line: Human HCC827 NSCLC cells with an EGFR exon 19 deletion were used.

Animal Model: Female BALB/c nude mice were subcutaneously inoculated with HCC827

cells.

Treatment Groups:

Vehicle control

Erlotinib monotherapy (25 mg/kg, once daily)

DS-1205b monotherapy (at various doses)

Combination of erlotinib with DS-1205b (at 12.5, 25, or 50 mg/kg, twice daily)

Osimertinib monotherapy

Combination of osimertinib with DS-1205b

Endpoint: Tumor volumes were measured regularly to assess tumor growth inhibition and

delay in the onset of resistance.

Phase 1 Clinical Trial (NCT03599518)[2][3]

Patient Population: Japanese patients with metastatic or unresectable EGFR-mutant NSCLC

with tumor progression during treatment with EGFR-TKIs.

Study Design: Open-label, multicenter, dose-escalation study.

Treatment Regimen: Patients received DS-1205c monotherapy (200-1200 mg twice daily) for

a 7-day safety monitoring period, followed by combination therapy with gefitinib (250 mg

once daily) in 21-day cycles.

Primary Objective: To evaluate the safety and tolerability of the combination therapy.

Signaling Pathway and Mechanism of Action
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Upregulation of the AXL receptor tyrosine kinase is a key mechanism of acquired resistance to

EGFR-TKIs. AXL activation can bypass the EGFR signaling blockade, leading to the

reactivation of downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK. DS-

1205b selectively inhibits AXL phosphorylation, thereby blocking this bypass signal and

restoring sensitivity to EGFR-TKIs.[1][6]

Mechanism of DS-1205b in overcoming EGFR-TKI resistance.
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Caption: DS-1205b inhibits the AXL bypass signal in EGFR-TKI resistant tumors.

The Potential for DS-1205b in Combination with
Immunotherapy
While no clinical trials have yet combined DS-1205b with immunotherapy, a strong preclinical

rationale supports this approach. AXL inhibition has been shown to have immunomodulatory

effects that can enhance the efficacy of immune checkpoint inhibitors (ICIs).

Preclinical Rationale and Evidence
Preclinical studies with various AXL inhibitors have demonstrated that blocking AXL signaling

can reprogram the tumor microenvironment (TME) from an immunosuppressive to an immune-

active state.
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AXL Inhibitor Combination Agent
Key Preclinical

Findings
Reference

Bemcentinib Anti-PD-1 antibody

Achieved complete

tumor regression in

40% of treated mice in

an NSCLC model.

Increased CD8+ T-cell

proliferation and

reduced PD-L1

expression on tumor

cells.

[7]

General AXL Inhibition
Immune Checkpoint

Blockade

Synergistic antitumor

activity in preclinical

models. AXL inhibition

can reverse myeloid-

induced T-cell

inhibition.

[6][7]

Proposed Mechanism of Synergy
AXL signaling in both tumor and immune cells can contribute to an immunosuppressive TME.

AXL inhibition is hypothesized to enhance anti-tumor immunity through several mechanisms:

Increased T-Cell Infiltration: By modulating the TME, AXL inhibitors can promote the

infiltration of cytotoxic CD8+ T-cells into the tumor.[8]

Reprogramming of Myeloid Cells: AXL is expressed on immunosuppressive myeloid cells like

M2-polarized macrophages. Its inhibition can shift the balance towards a more pro-

inflammatory, anti-tumor myeloid phenotype.[6]

Downregulation of PD-L1: Some studies suggest that AXL inhibition can reduce the

expression of the immune checkpoint ligand PD-L1 on tumor cells, making them more

susceptible to T-cell-mediated killing.[7]
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Proposed synergy of DS-1205b and immunotherapy.
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Caption: DS-1205b may enhance immunotherapy by remodeling the tumor microenvironment.

Experimental Workflow: Preclinical Immunotherapy
Combination Study
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Caption: Workflow for a preclinical study of an AXL inhibitor with immunotherapy.

Objective Comparison and Future Outlook
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Feature
DS-1205b + Chemotherapy

(EGFR-TKI)
DS-1205b + Immunotherapy

Development Stage Early Clinical (Phase 1) Preclinical Rationale

Supporting Data

Human safety and preliminary

efficacy data available.[2][3][4]

[5]

Supported by preclinical data

for the AXL inhibitor class, but

not DS-1205b specifically.[6][7]

Mechanism

Overcomes acquired

resistance by inhibiting the

AXL bypass signaling pathway.

[1]

Proposed to remodel the tumor

microenvironment to be more

immune-permissive, enhancing

ICI efficacy.[7][8]

Patient Population

EGFR-mutant NSCLC with

acquired resistance to TKIs.[2]

[4]

Potentially broader applicability

in various solid tumors that are

resistant to immunotherapy.

Current Status

Phase 1 trials completed; one

terminated due to a business

decision.[9][10]

Awaiting dedicated preclinical

studies and potential future

clinical trials.

In conclusion, DS-1205b in combination with EGFR-TKIs has a well-defined mechanism and

has been evaluated in early clinical trials, showing an acceptable safety profile and signs of

disease stabilization in a heavily pre-treated patient population. While this combination strategy

is more mature, the preclinical evidence for combining AXL inhibitors like DS-1205b with

immunotherapy presents a compelling, albeit currently unexplored, avenue for future research.

Such a combination could potentially address a different mechanism of resistance and benefit a

wider range of patients. Further preclinical studies specifically investigating DS-1205b with

immune checkpoint inhibitors are warranted to validate this promising therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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